molecular formula C17H17FO2 B15320152 Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate

Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B15320152
M. Wt: 272.31 g/mol
InChI Key: KRYLJXQBCUCOHP-UHFFFAOYSA-N
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Description

Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its tert-butyl, fluorine, and carboxylate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C17H17FO2

Molecular Weight

272.31 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-phenylbenzoate

InChI

InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)13-9-10-14(15(18)11-13)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

KRYLJXQBCUCOHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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